

An In-depth Technical Guide to the Chemical Structure and Properties of Jasminin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminin, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **Jasminin**. Detailed experimental protocols for its isolation, as well as for the evaluation of its antiviral and immunomodulatory effects, are presented. Furthermore, the underlying signaling pathways implicated in its mechanism of action are elucidated through diagrams and descriptions, offering a valuable resource for researchers exploring the therapeutic potential of this compound.

Chemical Structure and Identification

Jasminin is a complex secoiridoid glucoside. Its chemical identity is defined by the following identifiers:



Identifier	Value	Source
IUPAC Name	4-Ethylidene-3-(β-D-glucopyranosyloxy)-3,4,4a,5,9, 10,11,12-octahydro-10-(2-hydroxy-1-methylethyl)-15-methyl-9,12-methano-6H,8H,14H-pyrano[3,4-c][1] [2]dioxacyclododecin-6,14-dione	[3]
Molecular Formula	C26H38O12	[3]
Molecular Weight	542.57 g/mol	[3]
Canonical SMILES	CC=C1C2CC(=O)OCC3C(C(C C3C(C)CO)OC(=O)C2=COC1 OC4C(C(C(C(O4)CO)O)O)O)C	[3]
CAS Number	30164-93-3	[3]

Chemical Structure:



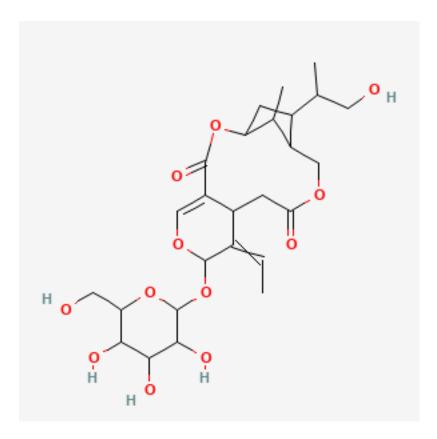


Figure 1: 2D chemical structure of **Jasminin**.

Physicochemical Properties

Limited experimental data is available for the specific physicochemical properties of pure **Jasminin**. The following table summarizes the available information. Further experimental determination of these properties is warranted for comprehensive characterization.

Property	Value	Source
Appearance	White crystals	[4]
Taste	Bitter	[3]
Solubility	Soluble in 80-90% ethanol.	[4]
13C NMR Data	Available	[5]

Biological Properties and Activities



Jasminin has demonstrated significant biological activity, particularly in the realms of antiviral and immunomodulatory effects.

Antiviral Activity

Jasminin has been shown to exhibit antiviral activity against Herpes Simplex Virus-1 (HSV-1). [1][6][7] This activity is primarily mediated by its ability to induce the production of endogenous Tumor Necrosis Factor-alpha (TNF- α).[1][6][7]

Immunomodulatory Activity

The primary immunomodulatory function of **Jasminin** identified to date is the induction of TNF- α production in macrophages.[1][6][7] This induction is dose-dependent and occurs without the need for additional stimuli.[7]

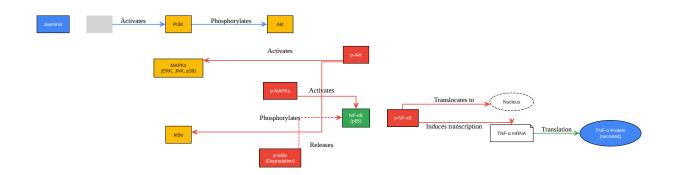
Mechanism of Action: Signaling Pathways

The induction of TNF- α by **Jasminin** in RAW 264.7 macrophage cells involves the simultaneous activation of multiple signaling pathways.[1][6][7]

PI3K-Akt, MAPKs, and NF-kB Signaling

Jasminin treatment of macrophages leads to the phosphorylation and activation of key proteins in the PI3K-Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[1][6][7] The activation of these pathways is crucial for the subsequent transcription and secretion of TNF-α.[1][6][7]





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Jasminin-induced TNF- α signaling pathway.

Experimental Protocols Isolation of Jasminin from Jasminum Species

This protocol is adapted from a patented method for the extraction of **Jasminin** from the leaves of winter jasmine (Jasminum nudiflorum).[4]

5.1.1. Materials and Equipment

- · Dried and powdered leaves of Jasminum species
- 80-90% Ethanol
- · Petroleum ether
- · Ethyl acetate



- Silica gel for column chromatography
- Chloroform
- Methanol
- Rotary evaporator
- Chromatography columns
- Filtration apparatus

5.1.2. Procedure

- Extraction: Macerate the powdered leaves in 80-90% ethanol at 50-60°C for 2 hours. Repeat the extraction process three times with fresh solvent.
- Concentration: Combine the ethanol extracts and concentrate under vacuum using a rotary evaporator.
- Solvent Partitioning: Partition the concentrated aqueous extract sequentially with petroleum ether and then ethyl acetate. Collect the ethyl acetate fraction.
- Chromatography: Concentrate the ethyl acetate fraction to dryness and subject the residue to silica gel column chromatography.
- Elution: Elute the column with a gradient of chloroform-methanol.
- Crystallization: Collect the fractions containing **Jasminin**, concentrate, and crystallize from 90% ethanol to yield white crystals of **Jasminin**.

Antiviral Plaque Reduction Assay for HSV-1

This protocol is based on the methodology described in the study by Zhu et al. (2022).[1]

5.2.1. Materials and Equipment

Vero cells



- Herpes Simplex Virus-1 (HSV-1)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Methylcellulose
- Crystal Violet solution
- · Jasminin stock solution
- 96-well and 24-well cell culture plates
- CO₂ incubator

5.2.2. Procedure

- Cell Seeding: Seed Vero cells in 24-well plates and grow to confluence.
- Virus Adsorption: Infect the confluent cell monolayers with a dilution of HSV-1 calculated to produce a countable number of plaques. Allow the virus to adsorb for 2 hours at 37°C.
- Treatment: After adsorption, remove the virus inoculum and overlay the cells with DMEM containing 1.2% methylcellulose and varying concentrations of Jasminin.
- Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours until plaques are visible.
- Staining and Counting: Remove the overlay, fix the cells, and stain with crystal violet. Count
 the number of plaques in each well and calculate the percentage of plaque reduction
 compared to the untreated virus control.

TNF-α Induction Assay in RAW 264.7 Macrophages

This protocol is based on the methodology described in the study by Zhu et al. (2022).[1][7]

5.3.1. Materials and Equipment



- RAW 264.7 macrophage cells
- DMEM with high glucose
- FBS
- Jasminin stock solution
- Lipopolysaccharide (LPS) as a positive control
- Human TNF-α ELISA kit
- 96-well cell culture plates
- CO₂ incubator
- ELISA plate reader

5.3.2. Procedure

- Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of Jasminin for 24 hours. Include an untreated control and a positive control (LPS).
- Supernatant Collection: After the incubation period, collect the cell culture supernatants.
- ELISA: Quantify the amount of TNF-α in the collected supernatants using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.
- Data Analysis: Determine the concentration of TNF-α from the standard curve and compare the levels of TNF-α induced by different concentrations of **Jasminin** to the controls.

Conclusion

Jasminin presents a promising natural compound with demonstrable antiviral and immunomodulatory properties. Its mechanism of action, involving the induction of TNF- α through the activation of key cellular signaling pathways, provides a solid foundation for further



investigation into its therapeutic applications. The experimental protocols detailed in this guide offer a starting point for researchers to explore the full potential of **Jasminin** in drug discovery and development. Further studies are required to fully elucidate its physicochemical properties and to explore its efficacy and safety in in vivo models.

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